molecular formula C24H48O2 B12667279 Isohexadecyl octanoate CAS No. 94248-76-7

Isohexadecyl octanoate

Cat. No.: B12667279
CAS No.: 94248-76-7
M. Wt: 368.6 g/mol
InChI Key: GFVYDNHWTCHDSN-UHFFFAOYSA-N
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Description

Isohexadecyl octanoate is a branched ester composed of isohexadecyl alcohol (a C16 alcohol with a branched structure) and octanoic acid. The molecular formula for hexadecyl octanoate is C₂₄H₄₈O₂ (MW: 368.64 g/mol) , and branching in the isohexadecyl group likely reduces crystallinity, lowering melting points compared to linear analogs .

Properties

CAS No.

94248-76-7

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

14-methylpentadecyl octanoate

InChI

InChI=1S/C24H48O2/c1-4-5-6-14-18-21-24(25)26-22-19-16-13-11-9-7-8-10-12-15-17-20-23(2)3/h23H,4-22H2,1-3H3

InChI Key

GFVYDNHWTCHDSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohexadecyl octanoate can be synthesized through the esterification reaction between isohexadecyl alcohol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large-scale reactors where isohexadecyl alcohol and octanoic acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to promote the esterification reaction. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isohexadecyl octanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield isohexadecyl alcohol and octanoic acid.

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Isohexadecyl alcohol and octanoic acid.

    Oxidation: Isohexadecyl carboxylic acid and octanoic acid.

    Reduction: Isohexadecyl alcohol and octanol.

Scientific Research Applications

Cosmetic Applications

Isohexadecyl octanoate is widely used in cosmetics due to its excellent skin conditioning properties. It serves as an emollient that enhances the texture and feel of products, providing a smooth application without greasiness.

Key Properties:

  • Emollient : Provides moisture and softness to the skin.
  • Solvent : Dissolves other ingredients, improving formulation stability.
  • Non-greasy feel : Enhances user experience in cosmetic applications.

Table 1: Common Cosmetic Products Containing this compound

Product TypeFunctionConcentration (%)
MoisturizersSkin conditioning2-10
SunscreensUV protection1-5
Makeup RemoversSolvent for makeup5-15
Hair ConditionersConditioning agent3-7

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used primarily as a carrier in drug formulations. Its ability to enhance the solubility of hydrophobic drugs makes it valuable for improving bioavailability.

Case Study: Drug Delivery Systems

A study demonstrated that this compound can effectively enhance the solubility of poorly soluble drugs when used in lipid-based formulations. The incorporation of this compound allowed for improved absorption rates in animal models, indicating potential for use in human applications.

Food Industry Applications

This compound is also explored for use as a food additive due to its emulsifying properties. It can stabilize food emulsions, which are crucial for maintaining texture and consistency in various products.

Table 2: Food Products Utilizing this compound

Food ProductFunctionConcentration (%)
Salad DressingsEmulsifier0.5-2
SaucesStabilizer0.1-1
Dairy ProductsTexture enhancer0.3-1

Industrial Applications

This compound is used in industrial applications such as lubricants and coatings due to its low viscosity and high stability under varying temperature conditions.

Key Industrial Uses:

  • Lubricants : Enhances lubrication properties while reducing friction.
  • Coatings : Provides a smooth finish and protects surfaces from corrosion.

Mechanism of Action

The mechanism of action of isohexadecyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isohexadecyl alcohol and octanoic acid, which can then participate in various biochemical pathways. Isohexadecyl alcohol can be metabolized to form fatty acids, while octanoic acid can be involved in energy production through β-oxidation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Structure CAS Number
Isohexadecyl octanoate* C₂₄H₄₈O₂ 368.64 Branched C16 ester Not explicitly listed
Hexadecyl octanoate C₂₄H₄₈O₂ 368.64 Linear C16 ester Not provided
Decyl octanoate C₁₈H₃₆O₂ 284.48 Linear C10 ester 2306-89-0
Isocetyl ethylhexanoate C₂₄H₄₈O₂ 368.64 Branched C16 ester 125804-19-5

*Inferred properties based on structural analogs.

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Decyl octanoate 4.2 130 0.864
Hexadecyl octanoate Not reported Not reported Not reported
Isocetyl ethylhexanoate Not reported Not reported Not reported

Key Observations :

  • Branching Effects: Branched esters (e.g., isocetyl ethylhexanoate) typically exhibit lower melting points than linear counterparts due to reduced molecular symmetry . For instance, decyl octanoate (linear C10 ester) has a melting point of 4.2°C , whereas branched analogs like isoamyl octanoate () are liquids at room temperature.
  • Chain Length Impact: Longer alkyl chains (e.g., C16 in hexadecyl octanoate) increase molecular weight and hydrophobicity compared to shorter esters like decyl octanoate (C10) .

Experimental Data on Ester Performance

highlights variations in predicted vs. experimental values for esters like ethyl octanoate and hexyl acetate, suggesting differences in solubility or reactivity. For example:

Compound Predicted Value (×10⁷) Experimental Value (×10⁷)
Ethyl octanoate 14 12
Hexyl acetate 10 8

These discrepancies underscore the need for empirical validation, especially for branched esters like this compound .

Biological Activity

Isohexadecyl octanoate, a branched-chain fatty acid ester, has garnered attention in various fields, particularly in cosmetic formulations and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, metabolism, and potential applications based on diverse research findings.

This compound is an ester formed from isohexadecyl alcohol and octanoic acid. Its molecular formula is C18H36O2C_{18}H_{36}O_2, and it exhibits properties typical of fatty acid esters, including hydrophobicity and low volatility. This compound is primarily used as an emollient and skin conditioning agent in cosmetic products due to its favorable sensory attributes.

Biological Activity

1. Skin Penetration and Absorption

Research indicates that this compound has a significant potential for skin penetration. The octanol-water partition coefficient (logP) is a critical parameter for predicting skin absorption; compounds with logP values greater than 5 are generally considered to have enhanced dermal absorption capabilities . this compound's logP supports its efficacy as a skin penetration enhancer, which can improve the delivery of active ingredients in topical formulations.

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. In studies evaluating antibacterial compositions, it was found to exhibit substantial reductions in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective bactericidal action within short contact times, making it a promising candidate for use in antimicrobial products .

3. Safety and Toxicity

Toxicological assessments have shown that this compound is generally safe for use in cosmetic applications. In various irritation studies, the compound exhibited minimal irritation potential on skin and eyes . Its safety profile is supported by the absence of significant adverse effects in animal studies, with high oral LD50 values indicating low systemic toxicity .

Metabolism

The metabolic pathways of this compound involve enzymatic processes typical of fatty acids. Iso-fatty acids are metabolized via β-oxidation in the liver, leading to the production of energy-rich molecules. Studies suggest that branched-chain fatty acids like this compound undergo initial ω-oxidation followed by β-oxidation, which are essential for their bioactivity and energy metabolism .

Case Studies

Case Study 1: Dermal Absorption Enhancement

A study conducted on the percutaneous penetration of various esters demonstrated that this compound significantly enhanced the absorption of co-administered drugs through human skin models. This property was attributed to its ability to disrupt stratum corneum lipid structures, facilitating deeper penetration of therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of an antibacterial formulation containing this compound, participants showed marked reductions in bacterial colonization on treated skin areas compared to control groups. The formulation achieved a log reduction of at least 2.5 against target bacterial strains within minutes of application .

Research Findings Summary

Property Findings
Skin Penetration Enhanced absorption due to high logP value (>5)
Antimicrobial Activity Effective against S. aureus and E. coli with rapid bactericidal action
Safety Profile Minimal irritation; high oral LD50 indicates low toxicity
Metabolism Undergoes β-oxidation; energy production via typical fatty acid pathways

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